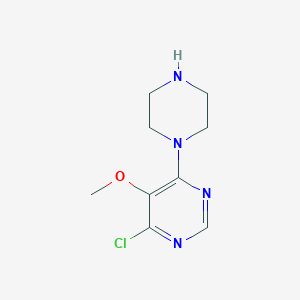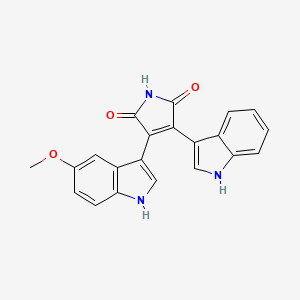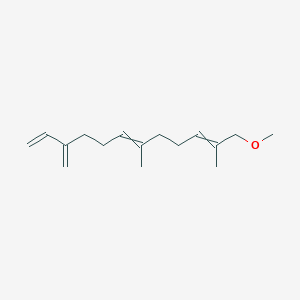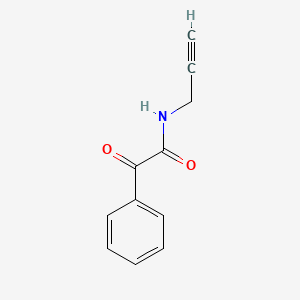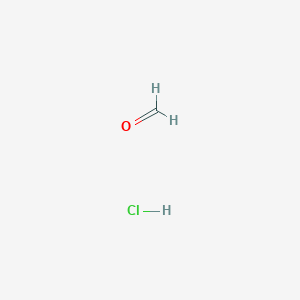
Methadone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methadone hydrochloride, commonly known as formaldehyde hydrochloride, is a compound that combines formaldehyde with hydrochloric acid. Formaldehyde is the simplest aldehyde, produced both endogenously by plants, animals, and humans, and synthetically. It is a major source for organic compounds essential to life and has widespread industrial and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formaldehyde hydrochloride can be synthesized by reacting formaldehyde with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is:
CH2O+HCl→CH2O⋅HCl
Industrial Production Methods: Industrial production of formaldehyde involves the oxidation of methanol using a metal oxide catalyst at high temperatures. The formaldehyde produced is then reacted with hydrochloric acid to form formaldehyde hydrochloride .
Análisis De Reacciones Químicas
Types of Reactions: Formaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Substitution: Formaldehyde can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the nucleophile used.
Major Products:
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Various substituted formaldehyde derivatives
Aplicaciones Científicas De Investigación
Formaldehyde hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the fixation of biological tissues for microscopy.
Medicine: Utilized in the production of vaccines and as a disinfectant.
Industry: Integral in the manufacture of resins, plastics, and textiles
Mecanismo De Acción
Comparación Con Compuestos Similares
Methanal (Formaldehyde): The simplest aldehyde, used in various industrial applications.
Formalin: A solution of formaldehyde in water, commonly used as a disinfectant and preservative.
Paraformaldehyde: A polymerized form of formaldehyde, used in the preparation of formaldehyde solutions.
Uniqueness: Formaldehyde hydrochloride is unique due to its combination of formaldehyde’s reactivity with the acidic properties of hydrochloric acid, making it a versatile reagent in both organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
CH3ClO |
|---|---|
Peso molecular |
66.49 g/mol |
Nombre IUPAC |
formaldehyde;hydrochloride |
InChI |
InChI=1S/CH2O.ClH/c1-2;/h1H2;1H |
Clave InChI |
WTDFFADXONGQOM-UHFFFAOYSA-N |
SMILES canónico |
C=O.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[N-(2-Benzyloxy-5-bromobenzyl)aminomethyl]Benzoic Acid](/img/structure/B8471626.png)
![[(S)-1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester](/img/structure/B8471631.png)


![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8471657.png)
![3-methyl-5-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8471663.png)
![4-(1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8471675.png)
